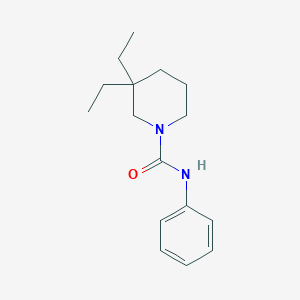
3,3-Diethyl-N-phenylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethyl-N-phenylpiperidine-1-carboxamide is a compound belonging to the piperidine class of chemicals. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products . This compound is characterized by the presence of a piperidine ring substituted with diethyl and phenyl groups, making it a unique and potentially valuable molecule in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-N-phenylpiperidine-1-carboxamide typically involves the functionalization of the piperidine ring. One common method is the double C-H functionalization/cyclization of 1,3-ene-dienes with electron-withdrawing groups via a hydride shift . This process is initiated by chiral magnesium biphosphate, triggering two successive 1,5-H shifts to form two cycles .
Industrial Production Methods
Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production of piperidine-based compounds.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diethyl-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or diethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
3,3-Diethyl-N-phenylpiperidine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,3-Diethyl-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act on various enzymes or receptors, modulating their activity and leading to desired biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
Piperine: An N-acylpiperidine found in black pepper, known for its antioxidant and anticancer properties.
Matrine: A piperidine alkaloid with antiviral and anti-inflammatory activities.
Uniqueness
3,3-Diethyl-N-phenylpiperidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
105599-62-0 |
|---|---|
Molekularformel |
C16H24N2O |
Molekulargewicht |
260.37 g/mol |
IUPAC-Name |
3,3-diethyl-N-phenylpiperidine-1-carboxamide |
InChI |
InChI=1S/C16H24N2O/c1-3-16(4-2)11-8-12-18(13-16)15(19)17-14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-13H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
RWBCNLQFQZGWHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCCN(C1)C(=O)NC2=CC=CC=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


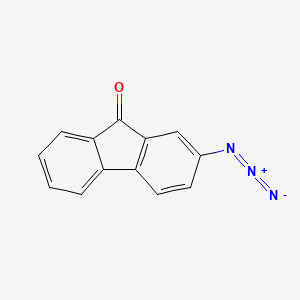
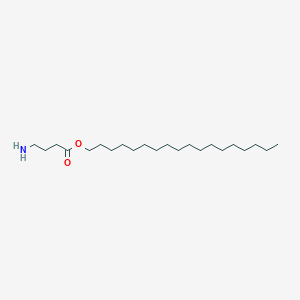
![1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride](/img/structure/B14325390.png)
![1-Isothiocyanato-4-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14325394.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14325411.png)
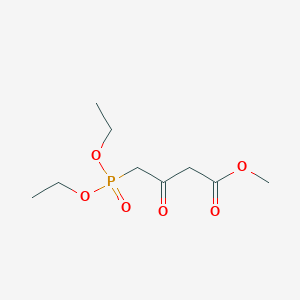

![6-[(Oxan-2-yl)oxy]hexyl octanoate](/img/structure/B14325437.png)
![Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane](/img/structure/B14325439.png)
![5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14325451.png)
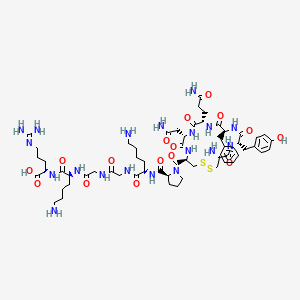
![1,1'-[Oxybis(cyclopropylmethylene)]dibenzene](/img/structure/B14325475.png)
![3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide](/img/structure/B14325477.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol](/img/structure/B14325500.png)
